molecular formula C9H9BO4 B6281357 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid CAS No. 1268335-32-5

2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid

Cat. No.: B6281357
CAS No.: 1268335-32-5
M. Wt: 192
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Description

2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid is a compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol It is characterized by the presence of a benzoxaborole ring, which is a boron-containing heterocycle

Chemical Reactions Analysis

2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxaborole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin conditions and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like crisaborole act as phosphodiesterase-4 (PDE-4) inhibitors, which suppress the release of inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukins . This inhibition helps reduce inflammation and alleviate symptoms of certain diseases.

Comparison with Similar Compounds

2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid can be compared with other benzoxaborole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1268335-32-5

Molecular Formula

C9H9BO4

Molecular Weight

192

Purity

95

Origin of Product

United States

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